3-Bromo-5-methoxy-1-methyl-1H-pyrazole-4-carbaldehyde
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Overview
Description
3-Bromo-5-methoxy-1-methyl-1H-pyrazole-4-carbaldehyde is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties
Preparation Methods
The synthesis of 3-Bromo-5-methoxy-1-methyl-1H-pyrazole-4-carbaldehyde typically involves the reaction of pyrazole derivatives with appropriate brominating and methoxylating agents. One common method involves the bromination of 5-methoxy-1-methyl-1H-pyrazole-4-carbaldehyde using bromine or N-bromosuccinimide (NBS) under controlled conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
3-Bromo-5-methoxy-1-methyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-Bromo-5-methoxy-1-methyl-1H-pyrazole-4-carbaldehyde has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and other biologically active molecules.
Industry: Used in the development of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 3-Bromo-5-methoxy-1-methyl-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The bromine and methoxy groups may also contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar compounds to 3-Bromo-5-methoxy-1-methyl-1H-pyrazole-4-carbaldehyde include:
3-Bromo-5-methyl-1H-pyrazole: Lacks the methoxy and aldehyde groups, which may affect its reactivity and applications.
5-Methoxy-1-methyl-1H-pyrazole-4-carbaldehyde: Lacks the bromine atom, which may influence its chemical behavior and biological activity.
The uniqueness of this compound lies in its combination of functional groups, which provides a distinct set of chemical and biological properties.
Properties
Molecular Formula |
C6H7BrN2O2 |
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Molecular Weight |
219.04 g/mol |
IUPAC Name |
3-bromo-5-methoxy-1-methylpyrazole-4-carbaldehyde |
InChI |
InChI=1S/C6H7BrN2O2/c1-9-6(11-2)4(3-10)5(7)8-9/h3H,1-2H3 |
InChI Key |
RIBDAIMITPQRGM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C(=N1)Br)C=O)OC |
Origin of Product |
United States |
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